molecular formula C18H20N4O2S2 B2746495 2-((3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide CAS No. 878695-58-0

2-((3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide

Cat. No.: B2746495
CAS No.: 878695-58-0
M. Wt: 388.5
InChI Key: GJNMAXQCVKLRSP-UHFFFAOYSA-N
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Description

2-((3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide is a useful research compound. Its molecular formula is C18H20N4O2S2 and its molecular weight is 388.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A study by Banfield et al. (1987) focused on the synthesis of heterocyclic derivatives of guanidine, highlighting the structural complexity and potential for further chemical modifications of compounds similar to the one . This foundational work underscores the importance of structural analysis in developing novel compounds with therapeutic potential.

Anticonvulsant Activity

Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, evaluating their potential as anticonvulsant agents. Although not directly matching the queried compound, this research illustrates the broader category's relevance to neuropharmacology and the design of new anticonvulsant drugs.

Antimicrobial Activity

Several studies have been conducted on derivatives of thieno[2,3-d]pyrimidin with variations in the substituent groups, showing significant antimicrobial properties. For instance, Nunna et al. (2014) and Hossan et al. (2012) reported on the synthesis and antimicrobial evaluation of novel heterocyclic compounds incorporating thieno[2,3-d]pyrimidine, highlighting the scaffold's potential in combating microbial infections.

Anticancer Activity

The exploration of thieno[2,3-d]pyrimidine derivatives in cancer research has also been a focus. Abdellatif et al. (2014) investigated new pyrazolo[3,4-d]pyrimidin-4-one derivatives for their antioxidant, antimicrobial, and antitubercular activities, indicating the structural core's versatility in developing anticancer agents.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-11-9-14-16(26-11)20-18(22(4)17(14)24)25-10-15(23)19-12-5-7-13(8-6-12)21(2)3/h5-9H,10H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNMAXQCVKLRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.